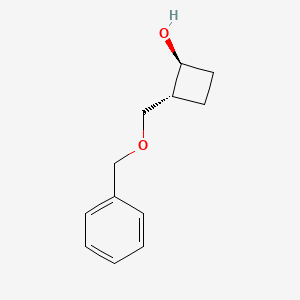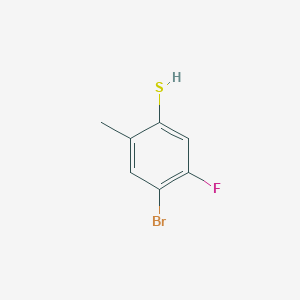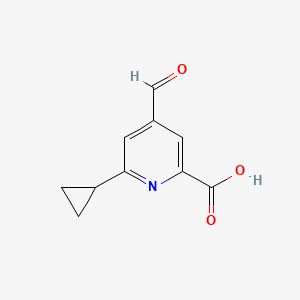
6-Cyclopropyl-4-formylpicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid is an organic compound with the molecular formula C10H9NO3 It is a derivative of pyridinecarboxylic acid, featuring a cyclopropyl group at the 6-position and a formyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative, followed by formylation at the 4-position. The reaction conditions often require the use of strong bases, such as sodium hydride, and formylating agents like formic acid or its derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation and formylation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: 6-Cyclopropyl-4-carboxy-2-pyridinecarboxylic acid.
Reduction: 6-Cyclopropyl-4-hydroxymethyl-2-pyridinecarboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclopropyl group may influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 6-Formyl-2-pyridinecarboxylic acid
- 6-Fluoro-2-pyridinecarboxylic acid
- 6-Methylpyridine-2-carboxaldehyde
Comparison: 6-Cyclopropyl-4-formyl-2-pyridinecarboxylic acid is unique due to the presence of both a cyclopropyl and a formyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for diverse research applications.
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
6-cyclopropyl-4-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-5-6-3-8(7-1-2-7)11-9(4-6)10(13)14/h3-5,7H,1-2H2,(H,13,14) |
Clé InChI |
SWIZMDCAYAJTOS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=CC(=C2)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)
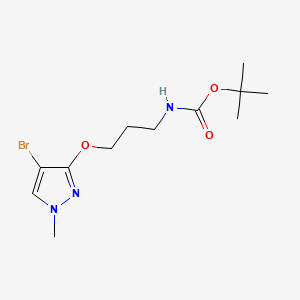
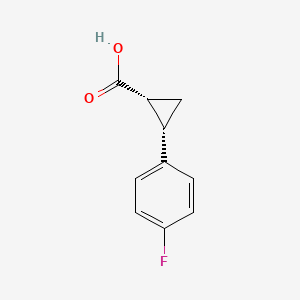


![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
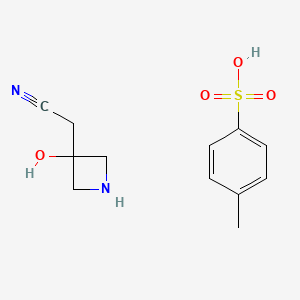
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
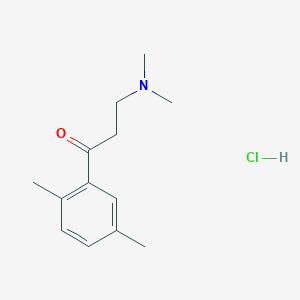
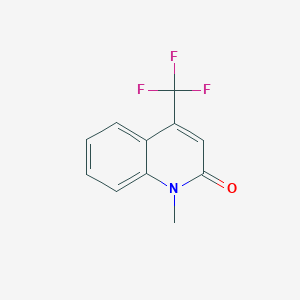
![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
